N-cycloheptyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide
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Overview
Description
N-cycloheptyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring, a pyridazine ring, and a cycloheptyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridazine intermediates. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde precursors.
Synthesis of the Pyridazine Ring: This involves the reaction of hydrazine derivatives with diketones or other suitable precursors.
Coupling of the Pyrrolidine and Pyridazine Rings: This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired amide bond.
Introduction of the Cycloheptyl Group: This can be achieved through alkylation reactions using cycloheptyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Biological Studies: Its unique structure allows for the investigation of its interactions with various biological targets, such as enzymes or receptors.
Industrial Applications: It could be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-cycloheptyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide
- N-cyclopentyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide
Uniqueness
N-cycloheptyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide is unique due to its cycloheptyl group, which may confer different steric and electronic properties compared to its cyclohexyl and cyclopentyl analogs. These differences can affect its binding affinity, selectivity, and overall biological activity.
Properties
IUPAC Name |
N-cycloheptyl-3-(6-methoxypyridazin-3-yl)oxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-23-15-8-9-16(20-19-15)24-14-10-11-21(12-14)17(22)18-13-6-4-2-3-5-7-13/h8-9,13-14H,2-7,10-12H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPTVMXDIYEIPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)NC3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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